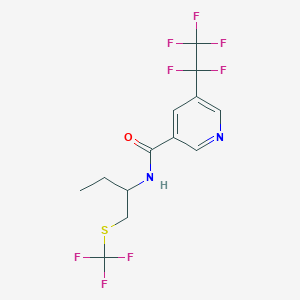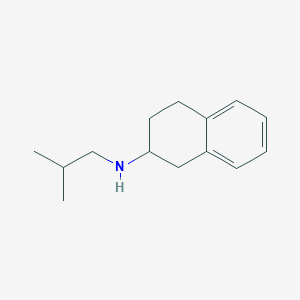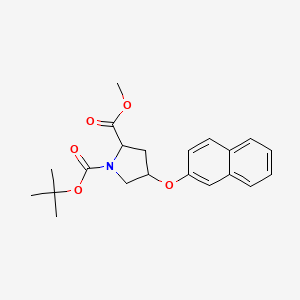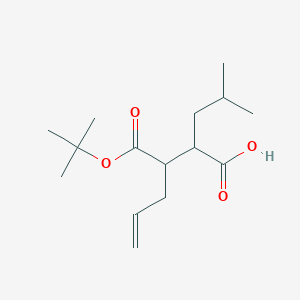
(3S,4R)-3-methoxy-4-phenyl-pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is commonly used in research and industrial applications due to its ability to interact with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a phenyl-substituted ketone under acidic conditions to form the pyrrolidine ring. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride often employs large-scale batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methanol, ethanol, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
科学的研究の応用
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved include neurotransmitter signaling and enzyme inhibition, which contribute to its potential therapeutic applications .
類似化合物との比較
Similar Compounds
- (3S,4R)-4-aminooxan-3-ol hydrochloride
- (3S,4R)-3-fluoro-4-methoxy-pyrrolidine hydrochloride
- (3S,4R)-3-(1,3-benzodioxol-5-yloxy)methyl-4-phenylpiperidine hydrochloride
Uniqueness
(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
3-methoxy-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChIキー |
SLYHTXMOVYNIOB-UHFFFAOYSA-N |
正規SMILES |
COC1CNCC1C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




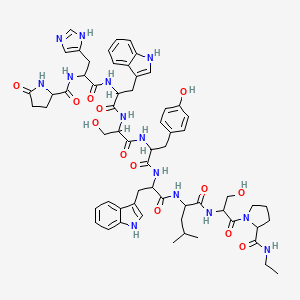
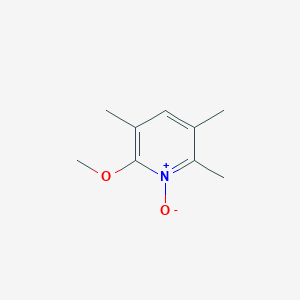

![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



